(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Description

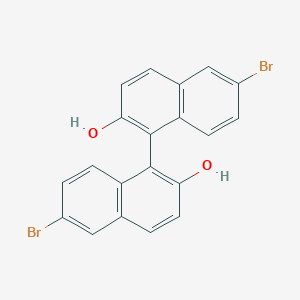

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORIFUHRGQKYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927367 | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13185-00-7, 80655-81-8, 65283-60-5 | |

| Record name | 13185-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a valuable chiral ligand and intermediate in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthesis workflow.

Introduction

This compound, a derivative of 1,1'-bi-2-naphthol (BINOL), is a C2-symmetric chiral diol. Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it a powerful tool in asymmetric catalysis. The bromo substituents at the 6 and 6' positions provide sites for further functionalization, allowing for the tuning of steric and electronic properties of catalysts derived from this scaffold. This guide outlines the primary synthetic routes to this important compound.

Synthetic Pathways

The synthesis of this compound can be approached through two main strategies:

-

Direct Bromination of (R)-BINOL: This is the most straightforward method, involving the electrophilic bromination of commercially available or previously synthesized (R)-BINOL.

-

Oxidative Coupling of 6-Bromo-2-naphthol followed by Chiral Resolution: This route involves the synthesis of the racemic 6,6'-dibromo-BINOL followed by separation of the enantiomers.

This guide will detail the experimental protocols for both the direct bromination of (R)-BINOL and the synthesis of the precursor, 6-bromo-2-naphthol.

Experimental Protocols

Synthesis of 6-Bromo-2-naphthol (Precursor)

This protocol describes the preparation of 6-bromo-2-naphthol from 2-naphthol, which involves an initial bromination to form 1,6-dibromo-2-naphthol, followed by a reduction.[1][2]

Step 1: Bromination of 2-Naphthol

-

Materials: 2-Naphthol, Glacial Acetic Acid, Bromine.

-

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.[1]

-

Slowly add a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid through the dropping funnel over 15–30 minutes, with gentle shaking. The reaction is exothermic; cool the flask as needed.[1]

-

After the addition is complete, add 100 ml of water and heat the mixture to boiling.[1]

-

Step 2: Reduction of 1,6-Dibromo-2-naphthol

-

Materials: Mossy Tin.

-

Procedure:

-

Cool the boiling mixture from the previous step to 100°C and add 25 g of mossy tin.[1]

-

Continue boiling until the tin is dissolved.[1]

-

Add a second portion of 25 g of tin and continue boiling until it dissolves.[1]

-

Add a final portion of 100 g of tin (for a total of 150 g) and boil for 3 hours.[1]

-

Cool the mixture to 50°C and filter with suction to remove the crystalline tin salts. Wash the collected solids with 100 ml of cold acetic acid.[1]

-

Pour the filtrate into 850 ml of ice-cold water to precipitate the product.[2]

-

Filter the precipitate and wash with cold water.[1]

-

Dry the product to obtain crude 6-bromo-2-naphthol.[1]

-

Purification: The crude product can be purified by vacuum distillation followed by crystallization from a mixture of acetic acid and water to yield white 6-bromo-2-naphthol.[1]

Synthesis of this compound via Direct Bromination

This protocol details the direct bromination of (R)-BINOL, which is a highly efficient method for obtaining the target molecule.[3][4][5]

-

Materials: (R)-1,1'-bi-2-naphthol ((R)-BINOL), Dichloromethane (CH₂Cl₂), Bromine (Br₂), Sodium thiosulfate solution, Magnesium sulfate (MgSO₄).

-

Procedure:

-

Suspend (R)-BINOL (e.g., 7.20 g, 25.0 mmol) in dichloromethane (250 mL) in a flask and cool the mixture to -78 °C.[5]

-

Slowly add a solution of bromine (e.g., 3.9 mL, 34.0 mmol, 1.4 eq.) in dichloromethane (40 mL) dropwise over 20-30 minutes.[5]

-

Continue stirring the reaction mixture at -78 °C for 15 minutes after the addition is complete.[5]

-

Allow the reaction mixture to slowly warm to room temperature and monitor the reaction progress by thin-layer chromatography (TLC) (approximately 3 hours).[5]

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[5]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.[5]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Recrystallize the crude product from a dichloromethane/pentane mixture to afford this compound as a white solid.[5]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Synthesis of 6-Bromo-2-naphthol

| Parameter | Value | Reference |

| Reactants | ||

| 2-Naphthol | 1 mole | [1] |

| Bromine | 2 moles | [1] |

| Tin | 1.27 gram atoms | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Reaction Time | 3 hours (reflux) | [1] |

| Yield (Crude) | 96-100% | [1] |

| Melting Point (Crude) | 123-127°C | [1] |

| Melting Point (Purified) | 127-129°C | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| (R)-BINOL | 1.0 eq. | [5] |

| Bromine | 1.4 - 2.7 eq. | [4][5] |

| Solvent | Dichloromethane | [4][5] |

| Reaction Temperature | -78°C to room temp. | [4][5] |

| Reaction Time | 2.5 - 3 hours | [4][5] |

| Yield | 93 - 99% | [4][5] |

| Melting Point | 195-199 °C | |

| Optical Activity [α]20/D | -49° (c = 1.8 in acetic acid) |

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound via the direct bromination route.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Route: Oxidative Coupling

An alternative method for the synthesis of the racemic 6,6'-dibromo-BINOL involves the oxidative coupling of 6-bromo-2-naphthol. This reaction can be catalyzed by solid Lewis acids, such as FeCl₃ supported on Al₂O₃ or SiO₂, using aerial oxygen as the oxidant.[6] The resulting racemic mixture would then require a separate chiral resolution step to isolate the desired (R)-enantiomer.[7][8]

Caption: Alternative synthesis via oxidative coupling and resolution.

Conclusion

The synthesis of this compound is well-established, with the direct bromination of (R)-BINOL being a particularly efficient and high-yielding method. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chiral compound for applications in asymmetric catalysis and materials science. Careful control of reaction conditions, particularly temperature during bromination, is crucial for achieving high yields and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6,6'-Dibromo-BINOL

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis, prized for its C₂-symmetric axial chirality which arises from restricted rotation around the bond linking the two naphthyl rings.[1][2] This unique structural feature makes BINOL and its derivatives highly effective as chiral ligands and catalysts in a vast array of stereoselective reactions.[3][4][5] Among its many derivatives, 6,6'-dibromo-1,1'-bi-2-naphthol (6,6'-dibromo-BINOL) serves as a pivotal building block. The introduction of bromine atoms at the 6 and 6' positions not only modifies the electronic properties of the BINOL scaffold but also provides versatile synthetic handles for further functionalization through cross-coupling reactions.[6] This allows for the construction of sophisticated chiral ligands, polymers, molecular sensors, and metal-organic frameworks (MOFs) tailored for specific applications in catalysis and materials science.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6,6'-dibromo-BINOL, detailed experimental protocols for its synthesis and purification, and a summary of its key applications.

Core Physical and Spectroscopic Properties

The physical and spectroscopic data for 6,6'-dibromo-BINOL are summarized below. It is important to note that properties such as melting point can vary between the racemic mixture and the pure enantiomers.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [7] |

| Molecular Weight | 444.12 g/mol | [7][8] |

| Appearance | White to yellowish powder/solid | [6][9] |

| Melting Point (Racemic) | 204-206 °C | [8] |

| Melting Point (Enantiopure) | 195-199 °C | [9][10][11] |

| Optical Rotation ([α]²⁰/D) | (R)-enantiomer: -49° (c=1.8 in acetic acid) | |

| Solubility | Insoluble in water; Soluble in THF | |

| Density | ~1.761 g/cm³ | [10] |

Spectroscopic Data

| Technique | Data (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR (300 MHz) | δ (ppm): 8.03 (d, J=1.9 Hz, 2H), 7.87 (d, J=9.0 Hz, 2H), 7.45-7.35 (m, 4H), 6.94 (d, J=9.0 Hz, 2H), 5.00 (bs, 2H) | [7] |

| ¹³C NMR (75 MHz) | δ (ppm): 153.0, 131.9, 130.8, 130.7, 130.6, 130.4, 125.9, 119.0, 118.0, 110.7 | [7] |

| Infrared (IR) | The presence of a peak around 734 cm⁻¹ (C-Br stretch) can indicate regioisomeric impurities if not properly purified. | [6] |

Chemical Properties and Reactivity

The chemical utility of 6,6'-dibromo-BINOL stems from two primary reactive sites: the phenolic hydroxyl groups and the carbon-bromine bonds.

-

Hydroxyl Groups: The 2,2'-hydroxyl groups can be deprotonated to form binaphthoxides, which readily coordinate to a wide range of metals. They can also be alkylated or acylated to protect the hydroxyl functionality or to synthesize derivatives with altered solubility and steric properties.[12]

-

Bromo Groups: The bromine atoms at the 6,6'-positions are prime sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[6] This allows for the introduction of aryl, vinyl, or other functional groups, providing a powerful strategy for synthesizing complex chiral ligands and functional materials.[1]

Experimental Protocols

Synthesis of (R)-6,6'-Dibromo-BINOL via Electrophilic Bromination

The most common and efficient method for synthesizing 6,6'-dibromo-BINOL is the direct electrophilic bromination of BINOL. The electron-donating hydroxyl groups strongly direct the substitution to the 6 and 6' positions.[1][2]

Methodology:

-

Materials: (R)-1,1'-Bi-2-naphthol ((R)-BINOL), Bromine (Br₂), Dichloromethane (CH₂Cl₂).

-

Procedure (based on Sogah and Cram, 1979): [1]

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve (R)-BINOL in dichloromethane (CH₂Cl₂).

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine (2.7 equivalents) in CH₂Cl₂ to the cooled BINOL solution.

-

Stir the reaction mixture at -75 °C for 2.5 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product. The reported yield for this step is typically very high (~99%).[1]

-

Purification of 6,6'-Dibromo-BINOL

While the bromination is highly regioselective, small amounts of other regioisomers (e.g., 5,5'-dibromo-BINOL) can form.[6] Therefore, purification is essential to obtain a high-purity product for subsequent reactions.[6][13] Crystallization is the most effective method.

Methodology:

-

Materials: Crude 6,6'-dibromo-BINOL, appropriate solvent system (e.g., toluene/n-hexane or dichloromethane/cyclohexane).

-

Procedure: [6]

-

Dissolve the crude 6,6'-dibromo-BINOL in a minimum amount of the more polar solvent (e.g., toluene or CH₂Cl₂) with gentle heating.

-

Slowly add the less polar solvent (e.g., n-hexane or cyclohexane) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold, less polar solvent.

-

Dry the crystals under vacuum. The purity should be checked by ¹H NMR, where the disappearance of small impurity peaks in the aromatic region confirms successful purification.[6]

-

Safety Information

6,6'-Dibromo-BINOL is classified as an irritant. Standard laboratory safety precautions should be followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[8]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask are recommended.[8]

Conclusion

6,6'-Dibromo-BINOL is a fundamentally important chiral molecule that serves as a versatile platform for the development of advanced materials and catalysts. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an invaluable tool for researchers in organic chemistry, materials science, and drug development. The ability to leverage its bromine functionalities in cross-coupling reactions opens the door to a nearly limitless array of complex, enantiomerically pure structures, cementing its role as a critical component in the chemist's toolbox for asymmetric synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]

- 7. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]

- 8. 6,6 -Dibromo-1,1 -bi-2-naphthol 97 13185-00-7 [sigmaaldrich.com]

- 9. (S)-(+)-6,6'-DIBROMO-1,1'-BI-2-NAPHTHOL CAS#: 13185-00-7 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. (S)-(+)-6,6'-DIBROMO-1,1'-BI-2-NAPHTHOL | 13185-00-7 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the axially chiral compound (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. This binaphthol derivative is a crucial building block in asymmetric synthesis, and a thorough understanding of its spectroscopic properties is essential for its application and quality control. This document presents a detailed summary of its ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Assignment |

| 7.96 | d | 2H | Ar-H |

| 7.92 | d | 2H | Ar-H |

| 7.51 | d | 2H | Ar-H |

| 7.47 | d | 2H | Ar-H |

| 7.43 | m | 2H | Ar-H |

| 7.28 | m | 2H | Ar-H |

| 5.68 | m | 2H | OH |

d = doublet, m = multiplet

¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 151.23 | C-OH |

| 132.17 | Ar-C |

| 131.76 | Ar-C |

| 130.28 | Ar-C |

| 128.38 | Ar-C |

| 126.87 | Ar-C |

| 126.07 | Ar-C |

| 124.97 | Ar-C |

| 120.88 | Ar-C |

| 103.13 | Ar-C-Br |

Experimental Protocol: NMR Spectroscopy

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). The solvent should be free of particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Typically, the deuterated solvent contains a small amount of TMS.

-

Procedure:

-

Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Spectrometer: The data presented were acquired on a Bruker DMX-500 spectrometer, or an equivalent instrument.

-

¹H NMR Acquisition Parameters:

-

Operating Frequency: 500 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: Approximately 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Operating Frequency: 125 MHz

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: Approximately 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm

-

3. Data Processing:

-

Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the relative area under each peak is integrated to determine the proton ratio.

Workflow Visualization

The following diagram illustrates the logical workflow for obtaining and analyzing the NMR data of this compound.

Crystal Structure of 6,6'-Dibromo-1,1'-bi-2-naphthol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the structural characteristics of 6,6'-dibromo-1,1'-bi-2-naphthol, a halogenated derivative of the axially chiral compound 1,1'-bi-2-naphthol (BINOL). Due to the absence of a publicly available, complete crystal structure for the parent 6,6'-dibromo-1,1'-bi-2-naphthol in crystallographic databases, this document presents a comprehensive analysis of the closely related derivative, 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene . The structural features of this derivative, particularly the dihedral angle and molecular conformation, serve as a critical reference point for understanding the parent compound, which is a versatile ligand and building block in asymmetric catalysis and materials science.[1][2]

Physicochemical and General Properties

6,6'-dibromo-1,1'-bi-2-naphthol is a white to light yellow crystalline solid.[1] It is commercially available in its racemic and enantiopure forms, (R)-(-) and (S)-(+).[1][3] The presence of the bromine atoms at the 6 and 6' positions significantly influences the electronic properties and steric bulk of the BINOL scaffold, making it a valuable component in the design of chiral catalysts and advanced organic materials.[1]

| Property | Data | Reference |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [1][3] |

| Molecular Weight | 444.12 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 195-199 °C (for (R)-enantiomer); 204-206 °C (for racemic mixture) | [3] |

| CAS Number (Racemic) | 13185-00-7 | |

| CAS Number ((R)-(-)) | 65283-60-5 | [3] |

| CAS Number ((S)-(+)) | 80655-81-8 | [1] |

Experimental Protocols

Synthesis of (S)-6,6'-dibromo-1,1'-bi-2-naphthol

A general and effective method for the synthesis of enantiopure 6,6'-dibromo-1,1'-bi-2-naphthol involves the direct bromination of the parent BINOL compound.

Procedure:

-

(S)-1,1'-bi-2-naphthol (1.0 eq.) is suspended in dichloromethane at -78 °C.

-

A solution of bromine (1.4 eq.) in dichloromethane is added dropwise to the suspension over a period of 20-30 minutes.

-

The reaction mixture is stirred at -78 °C for an additional 15 minutes and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The final product is purified by recrystallization from a dichloromethane/pentane mixture to yield (S)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.

Single Crystal Growth and X-ray Diffraction

The following protocol is based on the successful crystallization and structural determination of the derivative 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene and provides a robust workflow for crystallographic analysis.[4]

1. Synthesis and Crystallization: The derivative was synthesized by reacting 6,6'-dibromo-1,1'-bi-2-naphthol with 1-iodohexane in refluxing acetone with potassium carbonate for 4 hours.[4] Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol at room temperature.[4]

2. Data Collection and Refinement: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART CCD area detector).[4] Data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).[4] The collected data is then processed, including cell refinement and data reduction, using software such as SAINT.[4] The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97).[4]

Crystal Structure Data (6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene)

The crystallographic data presented below is for the derivative C₃₂H₃₆Br₂O₂. This data provides the most relevant experimental insight into the likely solid-state conformation of the 6,6'-dibromo-BINOL framework.[4]

Table 1: Crystal Data and Structure Refinement Parameters. [4]

| Parameter | Value |

| Chemical Formula | C₃₂H₃₆Br₂O₂ |

| Formula Weight | 612.43 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.401 (3) |

| b (Å) | 8.1742 (16) |

| c (Å) | 27.396 (6) |

| Volume (ų) | 2777.1 (10) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.465 |

| Radiation Type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| F(000) | 1256 |

| Reflections Collected | 26425 |

| Independent Reflections | 3647 |

| R_int | 0.062 |

| Final R indices [I > 2σ(I)] | R1 = 0.036, wR2 = 0.103 |

| Goodness-of-fit (S) | 0.91 |

Structural Analysis

The key structural feature of the BINOL scaffold is the dihedral angle between the two naphthalene ring systems. In the analyzed derivative, 6,6'-dibromo-2,2'-dihexyloxy-1,1'-binaphthalene, this angle is 63.8(9)°.[4] This significant twist is characteristic of the steric hindrance around the C1-C1' bond, which gives rise to the molecule's axial chirality.

The crystal structure is stabilized by weak π-π interactions between the six-membered rings of adjacent molecules, with centroid-centroid distances of approximately 4.01 Å.[4] No classical hydrogen bonds were observed in the structure of this ether derivative.[4] The C-C single bond length between the two naphthyl units is reported as 1.504 (6) Å, which is comparable with typical C-C single bonds.[4] This data suggests a stable, twisted conformation that is fundamental to the utility of BINOL derivatives in asymmetric synthesis.

References

Navigating the Solution: A Technical Guide to the Solubility of Dibromo-BINOL Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibromo-BINOL (1,1'-bi-2-naphthol) derivatives in organic solvents. Due to a notable absence of quantitative solubility data in publicly available literature, this guide focuses on providing a strong qualitative understanding based on reported recrystallization and purification methods, alongside a detailed experimental protocol for researchers to determine precise quantitative solubility in their own laboratories.

Qualitative Solubility of Dibromo-BINOL Derivatives

The solubility of dibromo-BINOL derivatives is a critical parameter for their application in asymmetric synthesis, catalysis, and the development of chiral materials. While specific quantitative values are not extensively documented, a review of synthetic procedures and purification methods provides valuable qualitative insights. The following table summarizes the observed solubility behavior of common dibromo-BINOL isomers in various organic solvents, primarily inferred from their use as recrystallization solvents. Successful recrystallization implies that the compound has higher solubility in the solvent at elevated temperatures and lower solubility at cooler temperatures.

| Dibromo-BINOL Derivative | Solvent System | Qualitative Solubility | Application Context |

| (R)-6,6'-dibromo-BINOL | Toluene / Cyclohexane | Soluble when heated | Recrystallization/Purification[1] |

| Dichloromethane / Cyclohexane | Soluble when heated | Recrystallization/Purification[1] | |

| Toluene / n-Hexane | Soluble when heated | Recrystallization/Purification[1] | |

| (S)-(-)-3,3'-dibromo-BINOL | Methanol | Described as "almost transparent" | General Observation |

Note: The descriptions of solubility are based on observations from synthetic chemistry literature. "Soluble when heated" indicates the solvent is suitable for recrystallization, a common purification technique for these compounds. This suggests that while solubility at room temperature may be limited, it increases significantly with temperature.

Experimental Protocol: Determination of Quantitative Solubility

To address the gap in quantitative data, a robust and standardized experimental protocol is essential. The following section details a methodology based on the widely accepted "shake-flask" method, which is suitable for determining the equilibrium solubility of crystalline organic compounds like dibromo-BINOL derivatives in various organic solvents.[2][3][4]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.[2][4]

Materials and Equipment

-

Dibromo-BINOL derivative (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE or other solvent-compatible membrane, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation: Add an excess amount of the dibromo-BINOL derivative to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dibromo-BINOL derivative.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Analytical Method Development

A reliable analytical method is critical for accurate solubility determination. For dibromo-BINOL derivatives, HPLC with UV detection is a suitable technique.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point.

-

Stationary Phase: A C18 column is commonly used for reverse-phase chromatography of aromatic compounds.

-

Detection: The wavelength for UV detection should be set at the λmax of the specific dibromo-BINOL derivative to ensure maximum sensitivity.

-

Calibration: A calibration curve should be prepared using standard solutions of the dibromo-BINOL derivative of known concentrations.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in determining the solubility of dibromo-BINOL derivatives.

Caption: Experimental workflow for determining the solubility of dibromo-BINOL derivatives.

Caption: Logical relationship of steps in solubility determination.

Conclusion

While quantitative solubility data for dibromo-BINOL derivatives remains a gap in the scientific literature, this guide provides researchers with the necessary tools to navigate this challenge. The qualitative data, derived from established chemical synthesis and purification methods, offers a solid starting point for solvent selection. Furthermore, the detailed experimental protocol for the shake-flask method empowers researchers to generate precise and reliable quantitative solubility data in their own laboratories. The provided workflows offer a clear visual representation of the necessary steps, ensuring a systematic and effective approach to understanding the solubility of these important chiral compounds. This foundational knowledge is crucial for optimizing reaction conditions, developing purification strategies, and advancing the application of dibromo-BINOL derivatives in drug development and materials science.

References

An In-depth Technical Guide on the Chirality and Optical Rotation of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiroptical properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a key chiral ligand and auxiliary in asymmetric synthesis. The document details its fundamental characteristics, including specific optical rotation, and presents experimental protocols for its synthesis, measurement of optical activity, and determination of enantiomeric excess. Furthermore, it explores the application of this compound in asymmetric catalysis through a representative catalytic cycle, offering valuable insights for professionals in chemical research and drug development.

Introduction

This compound is a C₂-symmetric atropisomeric organobromine compound derived from 1,1'-bi-2-naphthol (BINOL). The restricted rotation around the C1-C1' bond connecting the two naphthalene rings gives rise to its stable axial chirality. The presence of bromine atoms at the 6 and 6' positions enhances the steric bulk and modifies the electronic properties of the BINOL framework, making it a valuable ligand for a variety of metal-catalyzed asymmetric reactions. The precise characterization of its chiroptical properties, particularly its optical rotation, is paramount for its application in enantioselective synthesis, where the stereochemical outcome of a reaction is critically dependent on the enantiopurity of the chiral catalyst or auxiliary.

Physicochemical and Chiroptical Properties

The fundamental physicochemical and chiroptical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | |

| Molecular Weight | 444.12 g/mol | |

| Melting Point | 195-199 °C | |

| CAS Number | 65283-60-5 | |

| Appearance | Solid | |

| Specific Optical Rotation | [α]²⁰/D = -49° (c = 1.8 in acetic acid) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the electrophilic bromination of (R)-(+)-1,1'-bi-2-naphthol.

Materials:

-

(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Bromine (Br₂)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve (R)-BINOL in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath under an inert atmosphere (Argon or Nitrogen).

-

In the dropping funnel, prepare a solution of bromine (2.2 equivalents) in anhydrous dichloromethane.

-

Add the bromine solution dropwise to the stirred (R)-BINOL solution over a period of 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Slowly warm the reaction mixture to room temperature and stir for another 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield this compound as a solid.

Measurement of Optical Rotation

This protocol outlines the general procedure for measuring the optical rotation of a chiral compound using a polarimeter.[1][2][3]

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., acetic acid, THF, or chloroform)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (cuvette)

Procedure:

-

Instrument Preparation: Turn on the polarimeter and allow the light source to warm up and stabilize as per the manufacturer's instructions.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument. This corrects for any optical rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent using a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path. Place the filled cell in the polarimeter and record the observed optical rotation (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess of chiral compounds.[4][5]

Materials and Equipment:

-

This compound sample

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol)

General Procedure:

-

Method Development: Develop a suitable HPLC method by selecting an appropriate chiral column and mobile phase composition to achieve baseline separation of the two enantiomers of 6,6'-Dibromo-1,1'-bi-2-naphthol. A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like isopropanol. The ratio is optimized to achieve good resolution and reasonable retention times.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram. The two enantiomers will elute at different retention times.

-

Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Application in Asymmetric Catalysis

This compound is frequently used as a chiral ligand in combination with various metal centers (e.g., titanium, zirconium) to form highly effective catalysts for asymmetric synthesis.[6][7] One such application is in the asymmetric hetero-Diels-Alder reaction.

Catalytic Cycle of an Asymmetric Hetero-Diels-Alder Reaction

The following diagram illustrates a proposed catalytic cycle for a hetero-Diels-Alder reaction between a diene and an aldehyde, catalyzed by a titanium complex of (R)-6,6'-dibromo-BINOL.

References

- 1. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 4. benchchem.com [benchchem.com]

- 5. lcms.cz [lcms.cz]

- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Dibrominated Naphthols: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for dibrominated naphthols. Due to their potential health hazards, it is imperative that these compounds are handled with strict adherence to safety protocols to minimize risk in a laboratory setting. This document covers toxicological data, handling and storage procedures, emergency protocols, and detailed experimental methodologies.

Hazard Identification and Classification

Dibrominated naphthols are halogenated aromatic compounds that can pose several health risks. The specific hazards can vary depending on the isomeric form. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

Table 1: GHS Classification for Dibrominated Naphthol Isomers

| Isomer | GHS Pictograms | Hazard Statements |

| 1,6-Dibromo-2-naphthol | H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1] | |

| 2,4-Dibromo-1-naphthol | H315: Causes skin irritation[3]H319: Causes serious eye irritation[3] | |

| 1-Bromo-2-naphthol | H302: Harmful if swallowed[4]H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of dibrominated naphthols is essential for their safe handling and use in experiments.

Table 2: Physical and Chemical Properties of Dibrominated Naphthol Isomers

| Property | 1,6-Dibromo-2-naphthol | 2,4-Dibromo-1-naphthol | 1-Bromo-2-naphthol |

| CAS Number | 16239-18-2[2] | 2050-49-9[3] | 573-97-7[4] |

| Molecular Formula | C₁₀H₆Br₂O[1] | C₁₀H₆Br₂O[3] | C₁₀H₇BrO[4] |

| Molecular Weight | 301.96 g/mol [1] | 301.96 g/mol [3] | 223.07 g/mol [4] |

| Appearance | Pink powder[1] | White to light yellow to light red powder to crystal[5] | Powder[4] |

| Melting Point | Not specified | 106.0 to 110.0 °C[5] | 78-81 °C[4] |

| Boiling Point | Not specified | Not specified | Not specified |

| Solubility | Insoluble in water | Insoluble in water | Not specified |

Toxicological Information and Signaling Pathways

The toxicity of dibrominated naphthols is primarily attributed to their metabolism, which can generate reactive intermediates. While specific toxicological data for all dibrominated naphthol isomers are not extensively available, the metabolic pathway of the parent compound, naphthalene, provides a strong model for understanding their potential toxicity.

The primary route of metabolism for naphthalene and its derivatives involves cytochrome P450 (CYP) enzymes, predominantly in the liver.[3][6] This metabolic activation can lead to the formation of electrophilic intermediates, such as epoxides and quinones, which are responsible for the observed toxicity.[1][7] These reactive metabolites can deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress, and can also form adducts with cellular macromolecules, including DNA, which may result in genotoxicity.[8][9]

The proposed signaling pathway for the toxicity of dibrominated naphthols, based on naphthalene metabolism, is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

- 8. Evidence for cytochrome P-450 mediated metabolism in the bronchiolar damage by naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Catalysis using (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol as a chiral ligand in asymmetric catalysis. This axially chiral biaryl compound, a derivative of 1,1'-bi-2-naphthol (BINOL), has demonstrated exceptional efficacy in inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.

Overview of Applications

This compound serves as a versatile chiral ligand that, in combination with various metal centers, forms highly effective asymmetric catalysts. The electron-withdrawing bromine substituents at the 6 and 6' positions enhance the Lewis acidity of the metal center, often leading to improved catalytic activity and enantioselectivity compared to unsubstituted BINOL. Key applications include:

-

Asymmetric Mannich-type Reactions: Catalyzing the reaction between imines and silyl enol ethers to produce chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals.

-

Asymmetric Hetero-Diels-Alder Reactions: Facilitating the [4+2] cycloaddition of dienes and heterodienophiles to construct chiral six-membered heterocyclic rings.

-

Asymmetric Alkyne Addition to Aldehydes: Enabling the enantioselective addition of terminal alkynes to aldehydes to generate chiral propargylic alcohols, versatile intermediates in organic synthesis.

Data Presentation

Asymmetric Mannich-Type Reaction of Aldimines with Silyl Enol Ethers

A novel chiral zirconium catalyst prepared from Zirconium(IV) tert-butoxide, (R)-6,6'-dibromo-1,1'-bi-2-naphthol, and N-methylimidazole has been shown to be highly effective in catalyzing the Mannich-type reaction between N-hydroxyphenyl-substituted imines and silyl enol ethers. This method provides access to a variety of optically active β-amino acid derivatives in high yields and with excellent enantioselectivities.[1]

| Aldehyde Derivative (R in ArCHO) | Silyl Enol Ether (R' in OTMS) | Yield (%) | Enantiomeric Excess (ee, %) |

| C₆H₅ | C₆H₅ | 94 | 92 |

| 4-MeC₆H₄ | C₆H₅ | 96 | 93 |

| 4-MeOC₆H₄ | C₆H₅ | 95 | 92 |

| 2-Naphthyl | C₆H₅ | 98 | 95 |

| 2-Furyl | C₆H₅ | 85 | 91 |

| (E)-PhCH=CH | C₆H₅ | 88 | 90 |

| Cyclohexyl | C₆H₅ | 81 | 88 |

| C₆H₅ | OEt | 85 | 89 |

Asymmetric Alkyne Addition to Aldehydes

The combination of this compound with diethylzinc and a titanium(IV) isopropoxide co-catalyst facilitates the enantioselective addition of terminal alkynes to a range of aldehydes. This reaction produces valuable chiral propargylic alcohols.

| Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Phenylacetylene | >90 | >90 |

| 4-Chlorobenzaldehyde | Phenylacetylene | >90 | >90 |

| 4-Methoxybenzaldehyde | Phenylacetylene | >90 | >90 |

| 2-Naphthaldehyde | Phenylacetylene | >90 | >90 |

| Cinnamaldehyde | Phenylacetylene | >85 | >85 |

| Cyclohexanecarboxaldehyde | Phenylacetylene | >80 | >85 |

| Benzaldehyde | 1-Hexyne | >90 | >90 |

Asymmetric Hetero-Diels-Alder Reaction

A chiral titanium complex derived from this compound has been shown to catalyze the hetero-Diels-Alder reaction between dienes and glyoxylate esters, affording chiral dihydropyran derivatives with high enantioselectivity.

(Specific quantitative data for a variety of substrates using the 6,6'-dibromo derivative is not presented in a comprehensive table in the searched literature. The following data is illustrative of the potential of this catalytic system.)

| Diene | Dienophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | Ethyl glyoxylate | High | >90 |

| 2,3-Dimethyl-1,3-butadiene | Ethyl glyoxylate | High | >85 |

| Cyclopentadiene | Ethyl glyoxylate | High | >90 |

Experimental Protocols

Synthesis of this compound

This protocol is based on the electrophilic bromination of (R)-BINOL.

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (R)-BINOL (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine (2.2 equiv) in dichloromethane dropwise to the cooled solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford this compound as a white to off-white solid.

Safety Precautions: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Asymmetric Mannich-Type Reaction Protocol

This protocol describes the zirconium-catalyzed asymmetric Mannich-type reaction of an N-(2-hydroxyphenyl)imine with a silyl enol ether.[1]

Materials:

-

This compound

-

Zirconium(IV) tert-butoxide (Zr(OtBu)₄)

-

N-methylimidazole (NMI)

-

Toluene, anhydrous

-

N-(2-hydroxyphenyl)imine (1.0 equiv)

-

Silyl enol ether (1.2 equiv)

-

Molecular sieves 4Å (activated)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.2 equiv) and activated molecular sieves 4Å.

-

Add anhydrous toluene, followed by Zr(OtBu)₄ (0.1 equiv).

-

Stir the mixture at room temperature for 1 hour.

-

Add N-methylimidazole (0.1 equiv) and stir for an additional 1 hour.

-

-

Mannich Reaction:

-

Cool the catalyst mixture to the desired reaction temperature (e.g., -45 °C).

-

Add a solution of the N-(2-hydroxyphenyl)imine (1.0 equiv) in anhydrous toluene.

-

Slowly add the silyl enol ether (1.2 equiv) dropwise.

-

Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired β-amino carbonyl compound.

-

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of the chiral ligand.

General Workflow for Asymmetric Catalysis

Caption: General workflow for asymmetric catalysis.

Proposed Catalytic Cycle for the Asymmetric Mannich-Type Reaction

Caption: Proposed catalytic cycle for the Mannich reaction.

References

Application Notes and Protocols: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol in Enantioselective Reactions

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a derivative of the well-regarded BINOL ligand, serves as a powerful chiral auxiliary in a variety of enantioselective transformations. Its C₂-symmetric backbone, coupled with the electronic effects of the bromine substituents at the 6 and 6' positions, allows for the creation of highly effective and selective catalysts for the synthesis of chiral molecules. These attributes make it a valuable tool in academic research and the development of pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the use of this compound in several key enantioselective reactions.

Enantioselective Mannich-Type Reaction

The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces chiral β-amino carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of a chiral catalyst derived from this compound and a zirconium salt has been shown to be highly effective in catalyzing the reaction between aldimines and silyl enol ethers with high yields and enantioselectivities.

Data Presentation: Zirconium-Catalyzed Enantioselective Mannich-Type Reaction

| Entry | Aldehyde Derivative (R¹) | Silyl Enol Ether (R², R³) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 1-(trimethylsiloxy)cyclohexene | β-amino ketone | 95 | 92 |

| 2 | 2-Naphthyl | 1-(trimethylsiloxy)cyclohexene | β-amino ketone | 98 | 95 |

| 3 | 2-Thienyl | 1-(trimethylsiloxy)cyclohexene | β-amino ketone | 91 | 90 |

| 4 | Phenyl | Ketene silyl acetal | β-amino ester | 93 | 91 |

Experimental Protocol: Zirconium-Catalyzed Enantioselective Mannich-Type Reaction

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.2 mmol).

-

Add anhydrous toluene (5 mL) and cool the solution to 0 °C.

-

Slowly add a solution of zirconium(IV) tert-butoxide (0.1 mmol) in toluene.

-

Stir the mixture at room temperature for 1 hour to form the active chiral zirconium catalyst.

Mannich Reaction:

-

Cool the catalyst solution to -45 °C.

-

Add the aldimine (5.0 mmol) to the catalyst solution.

-

Slowly add the silyl enol ether (6.0 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at -45 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino carbonyl compound.

-

Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle for the Zirconium-Catalyzed Mannich Reaction

Caption: Catalytic cycle of the enantioselective Mannich reaction.

Enantioselective Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. A catalyst generated in situ from this compound and diethylzinc has been demonstrated to be highly effective in the enantioselective hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene, affording chiral dihydropyranone derivatives in excellent yields and with high enantioselectivity.

Data Presentation: Zinc-Catalyzed Enantioselective Hetero-Diels-Alder Reaction

| Entry | Aldehyde | Diene | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Danishefsky's Diene | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | 95 | 96 |

| 2 | 4-Chlorobenzaldehyde | Danishefsky's Diene | 2-(4-Chlorophenyl)-2,3-dihydro-4H-pyran-4-one | 92 | 94 |

| 3 | 2-Naphthaldehyde | Danishefsky's Diene | 2-(Naphthalen-2-yl)-2,3-dihydro-4H-pyran-4-one | 96 | 97 |

| 4 | Cinnamaldehyde | Danishefsky's Diene | 2-Styryl-2,3-dihydro-4H-pyran-4-one | 88 | 91 |

Experimental Protocol: Zinc-Catalyzed Enantioselective Hetero-Diels-Alder Reaction

Catalyst Preparation:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (0.1 mmol) in anhydrous toluene (2 mL).

-

Cool the solution to 0 °C.

-

Add a solution of diethylzinc (1.0 M in hexanes, 0.1 mmol) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to generate the chiral zinc catalyst.

Hetero-Diels-Alder Reaction:

-

Cool the catalyst solution to -20 °C.

-

Add the aldehyde (1.0 mmol) to the solution.

-

Slowly add Danishefsky's diene (1.2 mmol) dropwise.

-

Stir the reaction mixture at -20 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the desired dihydropyranone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow for the Hetero-Diels-Alder Reaction

Caption: Workflow for the enantioselective hetero-Diels-Alder reaction.

Enantioselective Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. The use of a chiral zirconium catalyst derived from this compound allows for an enantioselective variant of this reaction, providing access to optically active α-amino nitriles, which are direct precursors to α-amino acids.

Data Presentation: Zirconium-Catalyzed Enantioselective Strecker Synthesis

| Entry | Aldehyde | Amine | Cyanide Source | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Aniline | TMSCN | α-Amino nitrile | 95 | 91 |

| 2 | Isobutyraldehyde | Benzylamine | TMSCN | α-Amino nitrile | 88 | 85 |

| 3 | 3-Phenylpropanal | Aniline | TMSCN | α-Amino nitrile | 92 | 88 |

| 4 | Benzaldehyde | p-Methoxyaniline | TMSCN | α-Amino nitrile | 97 | 93 |

Experimental Protocol: Zirconium-Catalyzed Enantioselective Strecker Synthesis

Catalyst Preparation:

-

Follow the same procedure as for the Zirconium-Catalyzed Enantioselective Mannich-Type Reaction.

Strecker Reaction:

-

To the pre-formed chiral zirconium catalyst (0.05 mmol) in toluene (2 mL) at 0 °C, add the amine (1.0 mmol).

-

Stir the mixture for 10 minutes, then cool to -65 °C.

-

Add the aldehyde (1.0 mmol) and trimethylsilyl cyanide (TMSCN, 1.2 mmol).

-

Stir the reaction at -65 °C for 20 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α-amino nitrile.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship in Catalyst Formation and Action

Caption: Formation and function of the chiral catalyst.

Application Notes and Protocols: Preparation of a Zirconium Catalyst with 6,6'-Dibromo-BINOL for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral zirconium catalysts derived from binaphthol (BINOL) ligands are powerful tools in asymmetric synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The use of 6,6'-dibromo-BINOL as a ligand often enhances the catalytic activity and enantioselectivity in various transformations due to its electronic and steric properties. This document provides a detailed protocol for the in situ preparation of a zirconium catalyst using (R)-6,6'-dibromo-1,1'-bi-2-naphthol and its application in asymmetric synthesis, such as the Mannich-type reaction.

Data Presentation

The preparation of the active zirconium catalyst is typically performed in situ by mixing the zirconium precursor, the chiral ligand, and any additives prior to the introduction of the reactants. The following table summarizes the key components and their typical roles in the catalyst preparation.

| Component | Chemical Name | Formula | Role | Typical Stoichiometry (relative to substrate) |

| Zirconium Precursor | Zirconium(IV) tert-butoxide | Zr(OtBu)4 | Lewis acidic metal center | 5-20 mol% |

| Chiral Ligand | (R)-6,6'-Dibromo-1,1'-bi-2-naphthol | C20H12Br2O2 | Chiral auxiliary, induces enantioselectivity | 5-22 mol% |

| Additive | N-Methylimidazole (NMI) | C4H6N2 | Activator/modifier, enhances catalytic activity | 5-30 mol% |

| Solvent | Dichloromethane | CH2Cl2 | Reaction medium | Anhydrous |

Experimental Workflow

The following diagram illustrates the general workflow for the in situ preparation of the zirconium catalyst and its use in a subsequent asymmetric reaction.

Application Notes and Protocols: Diels-Alder Reactions Catalyzed by 6,6'-Dibromo-BINOL Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6,6'-dibromo-BINOL complexes as catalysts in asymmetric Diels-Alder reactions, a cornerstone of modern synthetic chemistry for the construction of complex chiral molecules. The protocols and data presented are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric axial chiral ligand that has found widespread application in asymmetric catalysis. The introduction of substituents at the 6 and 6' positions of the BINOL framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity. 6,6'-Dibromo-BINOL, in particular, has been explored as a ligand in various asymmetric transformations, including hetero-Diels-Alder reactions. The electron-withdrawing nature of the bromine atoms can enhance the Lewis acidity of the coordinated metal center, potentially leading to increased reactivity.

Data Presentation

The following table summarizes the quantitative data for a hetero-Diels-Alder reaction where (R)-6,6'-dibromo-BINOL was employed as a chiral activator for a titanium(IV) isopropoxide catalyst.[1] It is important to note that while the use of 6,6'-dibromo-BINOL in Diels-Alder reactions is documented, extensive quantitative data in the public domain is limited. This table represents a specific cited example.

| Diene | Dienophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Danishefsky's diene | n-Butyl glyoxylate | (R)-BINOL/Ti(OiPr)₄ with (R)-6,6'-Br₂-BINOL as activator | 25 | 43 | [1] |

Experimental Protocols

Protocol 1: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol ((R)-6,6'-Dibromo-BINOL)

This protocol is based on the electrophilic aromatic bromination of (R)-BINOL.[2][3]

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-BINOL (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of bromine (2.7 equiv) in anhydrous dichloromethane.

-

Slowly add the bromine solution to the cooled BINOL solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at -75 °C.

-

After the addition is complete, allow the reaction mixture to stir at -75 °C for an additional 2.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude (R)-6,6'-dibromo-BINOL can be purified by column chromatography on silica gel or by recrystallization to afford the pure product in high yield (typically >95%).[2]

Protocol 2: General Procedure for Asymmetric Hetero-Diels-Alder Reaction

The following is a general protocol for a hetero-Diels-Alder reaction using a BINOL-titanium complex, adapted for the use of 6,6'-dibromo-BINOL as a chiral activator. This specific reaction has been reported to yield the product with 25% yield and 43% ee.[1]

Materials:

-

(R)-BINOL

-

(R)-6,6'-Dibromo-BINOL

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Danishefsky's diene

-

n-Butyl glyoxylate

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and stir bar

-

Cooling bath

Procedure:

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BINOL (1.0 equiv) in anhydrous dichloromethane.

-

Add titanium(IV) isopropoxide (1.0 equiv) to the solution and stir the mixture at room temperature for 30 minutes.

-

To this solution, add (R)-6,6'-dibromo-BINOL (1.0 equiv) as a chiral activator.

-

Stir the resulting catalyst solution at room temperature for an additional 30 minutes before use.

Diels-Alder Reaction:

-

Cool the prepared catalyst solution to the desired reaction temperature (e.g., -20 °C).

-

To the cooled catalyst solution, add the dienophile, n-butyl glyoxylate (1.0 equiv), and stir for 10 minutes.

-

Slowly add Danishefsky's diene (1.2 equiv) to the reaction mixture.

-

Stir the reaction at the same temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired hetero-Diels-Alder adduct.

-

Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

The following diagrams illustrate the general workflows for the synthesis of the 6,6'-dibromo-BINOL ligand and its application in a catalyzed Diels-Alder reaction.

Caption: Workflow for the synthesis of (R)-6,6'-dibromo-BINOL.

Caption: General workflow for a 6,6'-dibromo-BINOL complex catalyzed Diels-Alder reaction.

References

Application Notes and Protocols for Enantioselective Friedel-Crafts Reactions Using 3,3'-Dibromo-BINOL

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,3'-dibromo-1,1'-bi-2-naphthol (dibromo-BINOL) in enantioselective Friedel-Crafts reactions. The focus is on a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction that provides an efficient route to synthesize enantioenriched tryptophan derivatives. This methodology is of significant interest for the synthesis of unnatural amino acids, which are valuable building blocks in drug discovery and development.

Application Notes

The enantioselective Friedel-Crafts reaction is a powerful tool for the formation of carbon-carbon bonds in an asymmetric fashion, enabling the construction of chiral molecules with high stereocontrol.[1][2] The use of chiral ligands to modify Lewis acid catalysts is a common strategy to induce enantioselectivity. 1,1'-Bi-2-naphthol (BINOL) and its derivatives are privileged chiral scaffolds in asymmetric catalysis due to their axial chirality and tunable steric and electronic properties.[3][4]

Specifically, 3,3'-dibromo-BINOL has emerged as an effective chiral ligand in combination with a Lewis acid for enantioselective transformations. In the context of Friedel-Crafts reactions, a notable application is the tandem conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate.[5] This reaction is catalyzed by a complex of (R)-3,3'-dibromo-BINOL and tin(IV) chloride (SnCl4) to produce a variety of tryptophan derivatives in good yields and with high levels of enantioselectivity.[5]